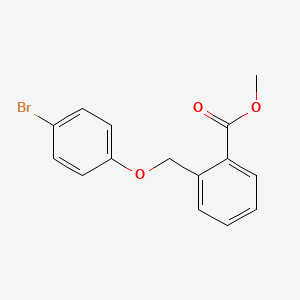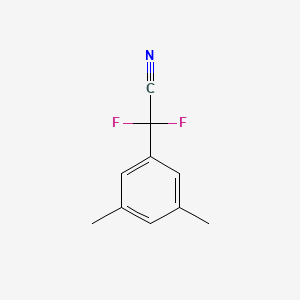![molecular formula C13H18BrNO B7974497 N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7974497.png)
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a bromo-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce the bromo group at the 2-position.
Cyclobutanation: The brominated intermediate is then reacted with cyclobutanone under reductive amination conditions to form the cyclobutanamine core.
Methylation: Finally, the amine group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromo group or to modify the cyclobutanamine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, often in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated amines and modified cyclobutanamine derivatives.
Applications De Recherche Scientifique
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The bromo-methoxyphenyl group can interact with aromatic residues in proteins, while the cyclobutanamine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxyphenylacetic acid
Uniqueness
N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Propriétés
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-15(11-4-3-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLIDXVVZRQRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B7974432.png)
![1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7974447.png)










